Boc-D-MeIle-OH Boc-D-MeIle-OH
Brand Name: Vulcanchem
CAS No.: 267223-87-0
VCID: VC21537553
InChI: InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
SMILES: CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole

Boc-D-MeIle-OH

CAS No.: 267223-87-0

Cat. No.: VC21537553

Molecular Formula: C12H23NO4

Molecular Weight: 245,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-MeIle-OH - 267223-87-0

CAS No. 267223-87-0
Molecular Formula C12H23NO4
Molecular Weight 245,32 g/mole
IUPAC Name (2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
Standard InChI Key HTBIAUMDQYXOFG-RKDXNWHRSA-N
Isomeric SMILES CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Chemical Identity and Structural Characteristics

Boc-D-MeIle-OH (CAS: 267223-87-0), also known as Boc-N-methyl-D-isoleucine, is a protected amino acid derivative featuring the tert-butyloxycarbonyl (Boc) protecting group. This compound is characterized by its specific stereochemistry in the D-configuration, distinguishing it from its L-isomer counterparts commonly found in natural proteins .

Molecular Structure and Properties

The compound features a molecular formula of C₁₂H₂₃NO₄ with a molecular weight of approximately 245.32 g/mol. Its structure combines several key elements:

  • The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus

  • A methyl group attached to the nitrogen (N-methyl)

  • The D-isoleucine amino acid backbone

  • A free carboxylic acid group (OH)

The Boc protecting group serves a critical function by blocking the amino functionality, preventing unwanted side reactions during peptide coupling processes. This protection is essential for controlled and selective peptide synthesis operations .

Physical Properties

Based on available data, Boc-D-MeIle-OH possesses several notable physical characteristics:

PropertyValueSource
Physical StateSolid
Predicted Boiling Point338.2±21.0 °C
Predicted Density1.053±0.06 g/cm³
Predicted pKa4.05±0.22
Recommended StorageSealed, dry, room temperature

These properties influence the compound's handling requirements in laboratory settings and its behavior in chemical reactions .

Applications in Peptide Chemistry and Biochemical Research

Boc-D-MeIle-OH serves multiple critical functions in modern biochemical research, particularly in the synthesis of peptides containing N-methylated amino acids.

Role in Peptide Synthesis

The compound functions primarily as a building block in peptide synthesis, particularly when N-methylated amino acids are required in the peptide sequence. N-methylation of amino acids in peptides offers several advantages:

  • Enhanced metabolic stability of the resulting peptides

  • Modified conformational properties

  • Improved membrane permeability of peptide therapeutics

  • Altered hydrogen-bonding patterns

The D-configuration further contributes to the metabolic stability and unique conformational properties of the resulting peptides, making this compound valuable for developing peptides with enhanced pharmacological profiles .

Pharmaceutical Applications

In pharmaceutical research, Boc-D-MeIle-OH contributes to the development of:

  • Peptide-based drug candidates with improved pharmacokinetic properties

  • Peptidomimetics that resist enzymatic degradation

  • Bioactive molecules with specific three-dimensional conformations

  • Research tools for studying protein-protein interactions

The incorporation of N-methylated D-amino acids into peptides represents a valuable strategy for developing peptide-based therapeutics with improved drug-like properties .

Chemical Reactivity and Stability

The reactivity profile of Boc-D-MeIle-OH is characterized by its protected state and its behavior during deprotection reactions.

Stability Considerations

Research indicates that N-methylated amino acid derivatives exhibit different stability patterns compared to their non-methylated counterparts. The compound maintains good stability under standard laboratory conditions when properly stored .

Deprotection Behavior

One of the most significant aspects of Boc-D-MeIle-OH chemistry involves its deprotection behavior. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents .

Research findings indicate that N-methylated amino acid derivatives may exhibit different behaviors during deprotection compared to standard amino acids. Data from studies on related compounds suggest that N-methylated isoleucine derivatives undergo minimal racemization during certain deprotection procedures, which is crucial for maintaining stereochemical integrity in peptide synthesis .

Product NameCatalog ReferencePurityPackage SizePrice Range (€)Estimated Delivery
Boc-D-MeIle-OHIN-DA007KSUNot specifiedUndefined sizeTo inquireWed 16 Apr 25
Boc-N-methyl-D-isoleucine3D-FB48509Min. 95%50mg253.00Tue 29 Apr 25
Boc-N-methyl-D-isoleucine3D-FB48509Min. 95%100mg379.00Tue 29 Apr 25
Boc-N-methyl-D-isoleucine3D-FB48509Min. 95%250mg508.00Tue 29 Apr 25

These commercial offerings reflect the compound's availability for research purposes with varying quantities to accommodate different research needs .

Research Findings on Reactivity and Racemization

A critical consideration when working with protected amino acids like Boc-D-MeIle-OH is the potential for racemization during synthesis and deprotection procedures, which can compromise the stereochemical integrity of the final peptide products.

Racemization Studies

Research published in the Canadian Journal of Chemistry provides valuable insights into the behavior of N-methylated amino acid derivatives similar to Boc-D-MeIle-OH. Though these studies specifically examined Z-protected (benzyloxycarbonyl) rather than Boc-protected derivatives, they offer relevant information about the general behavior of N-methylated isoleucine compounds .

The following table summarizes racemization data from saponification experiments on related compounds:

CompoundNaOH NormalityNaOH (mol. equiv.)Time (h)Diastereomer formed (%)
Z-MeIle-OMe22312
Z-MeIle-OMe4229
Z-MeIle-OMe11.12412
Z-MeIle-OH2230.8
Z-Ile-OMe11.1241.0
MeIle-OMe1530.8

This data reveals that while methyl esters of N-methylated isoleucine can undergo significant racemization during saponification (9-12%), the free acid forms (Z-MeIle-OH) demonstrate much greater stereochemical stability with minimal racemization (0.8%) .

Implications for Synthesis Procedures

These findings suggest that when working with Boc-D-MeIle-OH or its derivatives:

  • Care should be taken during ester hydrolysis reactions to minimize racemization

  • The free acid form (Boc-D-MeIle-OH) likely possesses greater stereochemical stability than its corresponding esters

  • Reaction conditions, particularly base strength and exposure time, should be carefully controlled when manipulating these compounds

The research indicates that N-methylated amino acid derivatives generally require more careful handling than their non-methylated counterparts to preserve stereochemical integrity during synthetic manipulations .

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